6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide
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Description
6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide is a useful research compound. Its molecular formula is C21H24N6OS2 and its molecular weight is 440.58. The purity is usually 95%.
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Biological Activity
The compound 6-(4-benzylpiperidin-1-yl)-N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Structural Characteristics
The compound features several key structural components:
- Benzylpiperidine Moiety : Known for its interaction with various neurotransmitter systems.
- Thiadiazole Ring : Associated with a wide range of biological activities including antimicrobial and anti-inflammatory effects.
- Pyridazine Core : Enhances the compound's binding affinity to biological targets.
Biological Activity Overview
Research indicates that compounds containing thiadiazole and benzylpiperidine structures often exhibit significant biological activity. The following sections detail specific activities associated with this compound.
1. Anticholinesterase Activity
Compounds similar to This compound have shown potential as inhibitors of acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can enhance cholinergic transmission, potentially improving cognitive function in affected individuals.
2. Antimicrobial Properties
Thiadiazole derivatives are well-documented for their antimicrobial activities. The presence of the thiadiazole ring in this compound suggests potential efficacy against various bacterial strains and fungi. Studies have indicated that thiadiazole derivatives possess significant antibacterial and antifungal properties .
3. Anti-inflammatory Effects
Research has demonstrated that thiadiazole compounds exhibit anti-inflammatory activity. For instance, a series of 1,3,4-thiadiazoles were evaluated for their ability to inhibit paw edema in animal models, showing promising results comparable to standard anti-inflammatory drugs like indomethacin .
The exact mechanism of action for This compound involves multiple pathways:
- Enzyme Inhibition : The compound may inhibit AChE and other enzymes involved in neurotransmitter metabolism.
- Receptor Modulation : It may interact with various receptors including muscarinic receptors, contributing to its neuroprotective effects.
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds:
Properties
IUPAC Name |
6-(4-benzylpiperidin-1-yl)-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N6OS2/c1-2-29-21-26-25-20(30-21)22-19(28)17-8-9-18(24-23-17)27-12-10-16(11-13-27)14-15-6-4-3-5-7-15/h3-9,16H,2,10-14H2,1H3,(H,22,25,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNWNDOHIUIEZGK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC1=NN=C(S1)NC(=O)C2=NN=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N6OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.